

4-Isopropoxy-3-methylphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Isopropoxy-3-methylphenylboronic acid
Cat. No.:	B1323004

[Get Quote](#)

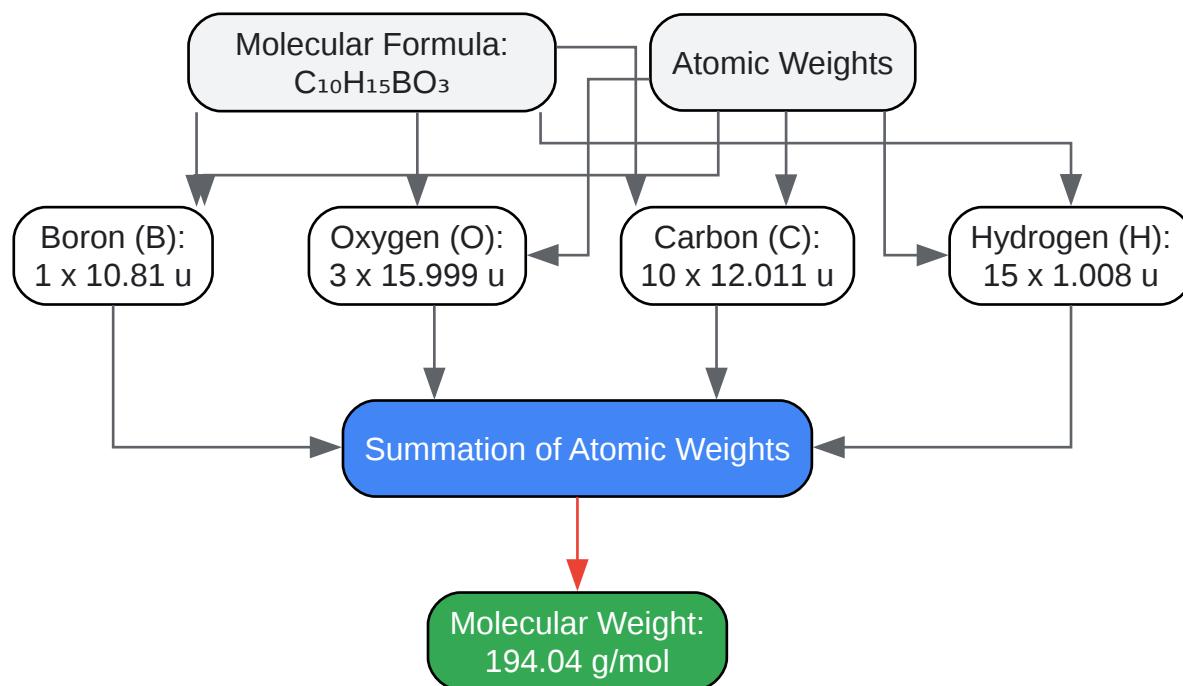
An In-depth Technical Guide to 4-Isopropoxy-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **4-Isopropoxy-3-methylphenylboronic acid**, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its molecular characteristics and provides a framework for its application in experimental settings.

Physicochemical Properties

4-Isopropoxy-3-methylphenylboronic acid is an organic compound that belongs to the class of phenylboronic acids. These compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in medicinal chemistry and materials science.


Quantitative Data Summary

The key quantitative molecular data for **4-Isopropoxy-3-methylphenylboronic acid** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	$C_{10}H_{15}BO_3$ [1] [2] [3]
Molecular Weight	194.04 g/mol [1] [2] [3]
CAS Number	850568-09-1 [1] [2] [3]

Molecular Weight Calculation

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of all constituent atoms in its molecular formula. The diagram below illustrates the logical workflow for calculating the molecular weight of **4-Isopropoxy-3-methylphenylboronic acid** from its molecular formula.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the calculation of molecular weight.

Experimental Protocols

The successful application of **4-Isopropoxy-3-methylphenylboronic acid** in research and development necessitates standardized experimental protocols. Below is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.

General Suzuki-Miyaura Cross-Coupling Protocol

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between **4-Isopropoxy-3-methylphenylboronic acid** and an aryl halide.

Materials:

- **4-Isopropoxy-3-methylphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification apparatus

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine **4-Isopropoxy-3-methylphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- Solvent Addition: Add the degassed solvent to the flask via syringe.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

The workflow for this experimental protocol is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. 850568-09-1|4-Isopropoxy-3-methylphenylboronic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-Isopropoxy-3-methylphenylboronic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323004#4-isopropoxy-3-methylphenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com